7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
7-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a piperazine-1-carbonyl linker substituted with a 2,3-dimethylphenyl group and a phenethyl side chain at the quinazoline-3-position. Quinazoline-diones are recognized for their diverse pharmacological activities, including kinase inhibition and anticancer properties, attributed to their ability to interact with enzyme active sites or receptor domains . Its synthesis likely involves coupling a functionalized quinazoline-dione core with a substituted piperazine intermediate, as seen in related compounds .
Properties
CAS No. |
892282-75-6 |
|---|---|
Molecular Formula |
C29H30N4O3 |
Molecular Weight |
482.584 |
IUPAC Name |
7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H30N4O3/c1-20-7-6-10-26(21(20)2)31-15-17-32(18-16-31)27(34)23-11-12-24-25(19-23)30-29(36)33(28(24)35)14-13-22-8-4-3-5-9-22/h3-12,19H,13-18H2,1-2H3,(H,30,36) |
InChI Key |
LGNRZXSHAYVCQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Basic Information
- IUPAC Name : 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Molecular Formula : C25H28N4O2
- Molecular Weight : 428.52 g/mol
Structural Characteristics
The compound features a quinazoline core, which is often associated with various pharmacological activities. The presence of a piperazine moiety and dimethylphenyl substituents enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds similar to the one have shown promising results in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : Quinazoline derivatives often act as inhibitors of specific kinases involved in cancer cell proliferation. They may also induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Case Study: In Vitro Activity
A study evaluated the cytotoxic effects of related quinazoline compounds on various cancer cell lines. The results indicated that:
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 5 μM against different cancer cell lines, indicating significant potency.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (cervical) | 2.5 |
| Compound B | MCF-7 (breast) | 1.0 |
| Compound C | A549 (lung) | 3.0 |
Neuroprotective Effects
Emerging research suggests that certain quinazoline derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism
The neuroprotective effects are hypothesized to be mediated through:
- Reduction of Oxidative Stress : By scavenging free radicals.
- Inhibition of Neuroinflammation : By modulating inflammatory pathways.
Antimicrobial Activity
Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that the compound could be explored for therapeutic use in infectious diseases.
Research Findings
A comparative study showed that related compounds had varying degrees of antibacterial efficacy:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 20 |
Comparison with Similar Compounds
5-Fluoro-1-(4-fluoro-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (PARP Inhibitor)
- Structure : Shares the quinazoline-dione core but substitutes the 3-position with a fluorinated benzyl group and the piperazine with a pyrimidinyl moiety.
- Activity : Functions as a PARP inhibitor (antineoplastic agent) due to the pyrimidine group enhancing DNA repair pathway interference .
- Synthesis : Achieved via a four-step process with a 55.6% total yield, highlighting efficient coupling of fluorinated intermediates .
7-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-6-methyl-3-(propan-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one (Z253-0265)
- Structure: Replaces the quinazoline-dione core with a thieno-pyrimidinone but retains the piperazine-1-carbonyl linker.
- Key Difference: The thieno-pyrimidinone core may reduce metabolic stability compared to quinazoline-diones, affecting bioavailability .
Piperazine-Linked Heterocycles with Different Cores
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Pyridazinones with (2-Fluorophenyl)piperazine
- Structure: Pyridazinone core with fluorophenylpiperazine substituents (e.g., T1–T12 derivatives).
- Activity: Benzaldehyde-derived hydrazones (T1–T7) show enhanced antimicrobial activity compared to non-substituted analogs, indicating the importance of aromatic substituents .
Data Table: Structural and Functional Comparison
Q & A
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodology : Use enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) and cell-based assays (e.g., cAMP modulation in neuronal cells). For receptor profiling, radioligand binding studies (e.g., 5-HT1A/2A receptors) are recommended, leveraging the piperazine scaffold’s known interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
